Boc-D-Ala-NH2

説明

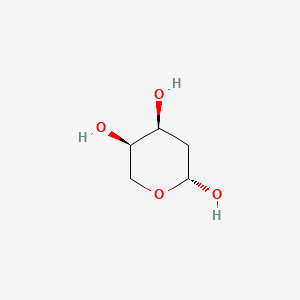

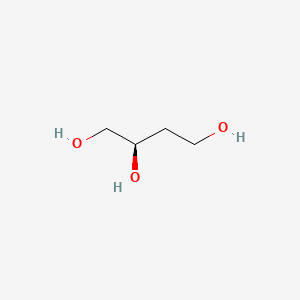

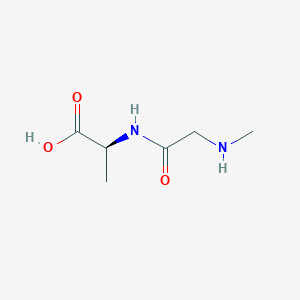

Boc-D-Ala-NH2 is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis and Conformation Analysis : Boc-D-Ala-NH2 is used in the synthesis of peptides and their structural analysis. For example, Kovač et al. (2009) utilized Boc-Ala in the formation of ferrocene-containing peptides, which were stabilized by intramolecular hydrogen bonds and exhibited ordered helical conformations (Kovač et al., 2009).

Conformational Studies in Peptides : Boc-Ala is instrumental in studying the solution conformations of peptides. Vijayakumar and Balaram (1983) demonstrated the formation of folded solution conformations in peptides containing Boc-Ala, highlighting the presence of intramolecular hydrogen bonds (Vijayakumar & Balaram, 1983).

Synthesis of Cyclic β-Amino Acid Units : Fülöp et al. (2004) reported the preparation of tetrapeptides containing cyclic β-amino acid units using Boc-protected β-lactams, demonstrating the versatility of this compound in peptide synthesis (Fülöp, Forró, & Tóth, 2004).

Investigating Peptide Solution Conformation : Gupta et al. (1990) synthesized a heptapeptide containing Boc-Gly and analyzed its solution conformation, which suggested the presence of folded, helical structures in certain solvents (Gupta, Bharadwaj, & Chauhan, 1990).

Role in Anticancer Activity : Drąg-Zalesińska et al. (2015) synthesized amino acid esters of betulin, including Boc-l-Ala-OH, to investigate their specific anticancer role in human epidermoid carcinoma cells, highlighting the biomedical applications of this compound (Drąg-Zalesińska et al., 2015).

Safety and Hazards

Boc-D-Ala-NH2 is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a synthetic peptide . It is primarily used in scientific research for its broad applications . The primary targets of this compound are proteins, enzymes, and small molecules . These targets play crucial roles in various biochemical processes, including protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .

Mode of Action

The mechanism of action of this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. By binding to proteins, enzymes, and small molecules, it can influence their structure and function . This can lead to changes in various biochemical processes, potentially impacting cellular functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other molecules can affect its binding affinity and stability . .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426726 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78981-25-6 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)